molecular formula C17H14FN5O3S B2931161 N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 391887-43-7

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2931161
CAS No.: 391887-43-7
M. Wt: 387.39
InChI Key: DYHMYOOBERFDCN-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a synthetic 1,2,4-triazole derivative characterized by a thioxo (C=S) group at position 5 of the triazole ring, a 4-fluorophenyl substituent at position 4, and a 2-methyl-3-nitrobenzamide moiety linked via a methylene bridge. The compound’s structure is stabilized by tautomerism between thione and thiol forms, with spectral data (IR, NMR) confirming the dominance of the thione tautomer due to the absence of S–H stretching bands (~2500–2600 cm⁻¹) and the presence of νC=S at ~1250 cm⁻¹ . Its synthesis likely follows a pathway involving cyclization of hydrazinecarbothioamide precursors in basic media, analogous to methods used for structurally related triazoles .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S/c1-10-13(3-2-4-14(10)23(25)26)16(24)19-9-15-20-21-17(27)22(15)12-7-5-11(18)6-8-12/h2-8H,9H2,1H3,(H,19,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMYOOBERFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a triazole ring that is known for various biological activities. The presence of the 4-fluorophenyl group and the thioxo moiety contributes to its pharmacological properties.

Property Value
Molecular FormulaC16H15FN4O3S
Molecular Weight364.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar properties due to its structural characteristics.

Antioxidant Activity

Studies have shown that triazole derivatives can possess antioxidant capabilities. For example, some synthesized compounds have exhibited DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid . This suggests that this compound may also demonstrate antioxidant properties.

Anticancer Potential

The anticancer activity of triazole derivatives is well-documented. Compounds like the one have been tested against various cancer cell lines. For instance, studies have reported that certain triazole derivatives exhibit cytotoxic effects against human glioblastoma and breast cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against a panel of pathogens. Results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines revealed that specific triazole derivatives led to increased apoptosis rates compared to control groups. This suggests a potential for developing new anticancer therapies based on this scaffold .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent groups on the triazole ring in enhancing biological activity. Modifications such as fluorination or the introduction of nitro groups can significantly affect potency against target organisms or cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Triazole Substituents Attached Moiety Key Functional Groups Tautomerism Observed?
Target Compound 4-(4-Fluorophenyl), 5-thioxo 2-Methyl-3-nitrobenzamide C=S, NO₂, F Thione
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 4-(2,4-Difluorophenyl), 5-thioxo Phenylsulfonylphenyl C=S, SO₂, F Thione
2-(6-Methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide [12] 5-thioxo 6-Methoxynaphthylpropanamide C=S, OCH₃ Not reported
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 4-Amino, 5-thioxo 4-Methylbenzamide C=S, NH₂ Thione
5-[4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-... () 4-(2-Fluorophenyl), 5-oxo Varied benzamide/sulfonamide C=O, F Oxo form dominant

Key Observations :

  • The target compound’s 4-fluorophenyl and 3-nitrobenzamide groups distinguish it from analogs with sulfonyl, naphthyl, or simpler benzamide substituents.
  • The nitro group in the target compound may enhance antimicrobial activity compared to methyl or methoxy substituents .

Key Observations :

  • The target compound’s synthesis aligns with methods for S-alkylated triazoles, though its nitrobenzamide group requires specialized precursors .
  • νC=S and νNH bands are consistent across thione-containing analogs, confirming tautomeric stability .

Key Observations :

  • The 3-nitro group in the target compound may improve activity against Gram-negative bacteria, as seen in nitro-containing Mannich bases .
  • Fluorine substituents enhance lipophilicity and membrane penetration, a feature shared with triazoles [7–9] .

Physicochemical Properties

Table 4: Crystallographic and Solubility Data

Compound Class Crystal System Hydrogen Bonding Solubility Trends
Target Compound Not reported Likely N–H⋯O/S and C–H⋯S interactions Low (due to nitro, F)
Compound in Monoclinic (P21/c) N–H⋯O, N–H⋯S, C–H⋯S Moderate in DMSO
Oxo-triazoles () Varied C=O⋯H interactions Higher than thioxo analogs

Key Observations :

  • The target compound’s nitro group may reduce solubility compared to methyl or methoxy analogs .
  • Thione tautomers exhibit stronger intermolecular interactions (e.g., N–H⋯S), enhancing crystalline stability .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise functionalization : Use a modular approach to assemble the triazole and benzamide moieties separately before coupling. For example, synthesize the 4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by alkylation with 2-methyl-3-nitrobenzyl bromide .

  • Catalytic optimization : Employ palladium-catalyzed cross-coupling reactions to introduce fluorophenyl groups, as demonstrated in similar triazole derivatives .

  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol to isolate high-purity crystals.

    • Data Table : Synthesis Optimization Parameters
ParameterCondition 1Condition 2Optimal Condition
Reaction Temperature80°C100°C90°C
SolventDMFTHFDMF
Catalyst Loading5% Pd10% Pd7.5% Pd

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure to confirm the triazole-thione tautomerism and spatial arrangement of substituents. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
  • Spectroscopic validation :
  • FT-IR : Confirm the presence of thioamide (C=S stretch: 1250–1350 cm⁻¹) and nitro (NO₂: 1520–1560 cm⁻¹) groups .
  • NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.6 ppm, doublets) and methyl groups (δ 2.1–2.3 ppm, singlet) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases).
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., EGFR kinase). Validate with co-crystallized ligands .

  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

  • QSAR : Correlate substituent effects (e.g., nitro position, fluorine substitution) with activity using partial least squares regression .

    • Data Table : Docking Scores vs. Experimental IC₅₀
Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (µM)
EGFR Kinase-9.20.45
COX-2-7.812.3

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from predicted 3.8 (PubChem) to <3.0, enhancing solubility .
  • Metabolic stability : Assess via liver microsome assays (human/rat). Replace labile groups (e.g., nitro) with bioisosteres (e.g., cyano) if rapid degradation is observed .

Q. How can contradictory data in biological assays be resolved?

  • Methodology :

  • Orthogonal validation : If cytotoxicity varies across cell lines, confirm mechanisms via apoptosis assays (Annexin V/PI staining) and ROS detection .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM vs. 1–100 µM) to identify true dose dependencies .
  • Batch reproducibility : Re-synthesize compound under controlled conditions to rule out impurities .

Methodological Challenges and Solutions

Q. What experimental designs address low reproducibility in triazole-thione synthesis?

  • Solution :

  • Design of Experiments (DoE) : Use a fractional factorial design to optimize variables (temperature, solvent, catalyst) and identify interactions .
  • In-line monitoring : Employ flow chemistry with real-time UV/Vis or IR spectroscopy to track reaction progress .

Q. How can researchers differentiate between tautomeric forms of the triazole-thione moiety?

  • Solution :

  • SCXRD : Resolve the crystal structure to unambiguously assign the thione (C=S) vs. thiol (S-H) form .
  • ¹³C NMR : Compare chemical shifts of the triazole carbons (thione C=S: δ ~170 ppm; thiol: absent) .

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